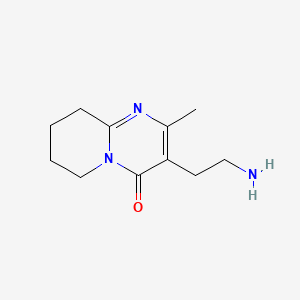

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one

Description

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a fused pyridine and pyrimidine ring system, which contributes to its diverse chemical reactivity and biological activity.

Properties

CAS No. |

181479-08-3 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(2-aminoethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C11H17N3O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7,12H2,1H3 |

InChI Key |

WZDSIRHXMBFLSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one with ethylenediamine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways. Studies have explored its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent .

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its derivatives are used in the production of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking substrate access. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system but differ in the position of nitrogen atoms.

Quinazolines: Another class of heterocycles with a fused benzene and pyrimidine ring system.

Pyrimidopyrimidines: Compounds with two fused pyrimidine rings, offering different reactivity and biological properties.

Uniqueness

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is unique due to its specific ring fusion and the presence of an aminoethyl side chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

3-(2-Aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.25 g/mol

- CAS Number : 1333491-21-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on neurotransmitter systems and potential therapeutic applications.

1. Neurotransmitter Interaction

Research indicates that this compound exhibits interactions with several neurotransmitter receptors:

- Serotonin Receptors : It has been shown to have affinity for serotonin receptors, particularly the 5-HT2 receptor subtype. This interaction suggests a potential role in modulating mood and anxiety disorders.

- Dopamine Receptors : The compound may also influence dopamine signaling pathways, which are crucial in the treatment of psychiatric conditions such as schizophrenia and Parkinson's disease.

2. Antipsychotic Potential

A study highlighted its structural similarity to known antipsychotic agents like risperidone. The compound has been evaluated for its antipsychotic properties through various animal models:

- Case Study : In a controlled study involving rodents, administration of the compound resulted in a significant reduction in psychotic-like behaviors induced by amphetamines. Behavioral assessments indicated improvements in locomotor activity and anxiety levels.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in neurotransmitter degradation. This inhibition could enhance neurotransmitter availability in the synaptic cleft.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| MAO-A | 12.5 | Inhibition |

| COMT | 8.0 | Inhibition |

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound:

- Bioavailability : Following oral administration in rats, peak plasma concentrations were observed within 1 hour.

- Half-life : The compound exhibited a half-life of approximately 4 hours.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

- Toxicological Profile : Preliminary toxicity studies indicate a low toxicity profile at therapeutic doses. Further long-term studies are required to assess chronic exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.